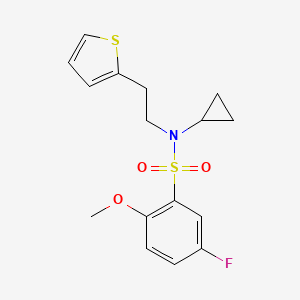

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a sulfonamide core substituted with a cyclopropyl group, a 2-(thiophen-2-yl)ethyl chain, and halogen (5-fluoro) and alkoxy (2-methoxy) substituents on the aromatic ring. The molecular formula is C₁₇H₁₉FN₂O₃S₂, with a molecular weight of 382.14 g/mol. The cyclopropyl and thiophene moieties may enhance metabolic stability and binding specificity compared to linear alkyl or aryl analogs .

Properties

IUPAC Name |

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-21-15-7-4-12(17)11-16(15)23(19,20)18(13-5-6-13)9-8-14-3-2-10-22-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLONCCIJBVLWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds through a series of reactions such as halogenation, sulfonation, and cyclopropanation. The final step often involves coupling the intermediate with a thiophene derivative under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound exhibits significant promise as a lead molecule in the development of new pharmacological agents. Its structure suggests potential activity against various targets, including carbonic anhydrases and serotonin receptors.

Carbonic Anhydrase Inhibition

Recent studies have indicated that sulfonamide derivatives can selectively inhibit carbonic anhydrases, which are important for various physiological processes and are implicated in cancer progression. For instance, compounds similar to N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide have shown high selectivity against specific isoforms such as hCA IX and hCA XII, with IC50 values in the low nanomolar range . This suggests that the compound could be developed further for use in cancer therapies targeting these enzymes.

Serotonin Receptor Modulation

The compound's structural features may also allow it to act as a modulator of serotonin receptors, particularly the 5-HT2C subtype. This receptor is associated with mood regulation and appetite control. Research has identified other cyclopropyl derivatives that show selective agonism at 5-HT2C receptors, which could translate to similar activity for this sulfonamide variant . Such modulation could be beneficial in treating conditions like depression and obesity.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of sulfonamides has gained traction, with evidence suggesting that compounds like this compound may possess significant anti-inflammatory activity.

Cytotoxic Activity

In addition to its potential anti-inflammatory effects, this compound has shown promise in cytotoxicity studies against cancer cell lines. The ability to selectively target cancer cells while sparing normal cells is crucial for developing effective cancer therapies.

Case Studies on Cytotoxicity

In vitro evaluations have indicated that derivatives of sulfonamides can exhibit cytotoxic effects against various cancer cell lines, including those from melanoma and pancreatic adenocarcinoma . The specific mechanisms by which these compounds induce cytotoxicity are still under investigation but may involve apoptosis or cell cycle arrest.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the activity of the target molecules, which in turn can result in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional groups with pharmacopeial standards and related molecules, enabling a structural and property-based comparison. Key analogs include Rotigotine Hydrochloride and its derivatives, which feature thiophene-ethylamine motifs but differ in core structure and substituents.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

Core Structure: The target compound’s benzenesulfonamide core contrasts with the tetrahydronaphthalenamine scaffold of Rotigotine analogs. Sulfonamides are strong hydrogen-bond acceptors/donors, often enhancing protein binding and solubility compared to amines .

Substituent Effects: Cyclopropyl vs. Fluorine vs. Hydroxy/Methoxy: The 5-fluoro substituent introduces electronegativity, which could modulate electron distribution and binding affinity in enzyme active sites. This differs from Rotigotine’s hydroxy group, which is critical for dopamine receptor agonism .

Pharmacological Profile :

- Rotigotine is a dopamine agonist used in Parkinson’s disease, relying on its tetrahydronaphthalenamine core and hydroxy group for receptor interaction. The target compound’s sulfonamide core suggests divergent mechanisms, possibly targeting enzymes like cyclooxygenase or carbonic anhydrase.

Physicochemical Properties :

- The target compound’s higher molecular weight (382.14 vs. 351.93 for Rotigotine HCl) and sulfonamide group may increase polarity, affecting blood-brain barrier permeability compared to Rotigotine’s amine-based structure.

Table 2: Functional Group Impact on Properties

| Functional Group | Target Compound | Rotigotine Analogs |

|---|---|---|

| Sulfonamide | High polarity, H-bond capacity | Absent |

| Thiophene-ethyl | π-π interactions, lipophilicity | Present (shared feature) |

| Cyclopropyl | Metabolic stability | Absent (propyl in Rotigotine) |

| Fluorine | Electron-withdrawing effects | Absent (hydroxy/methoxy in USP compounds) |

Biological Activity

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, identified by its CAS Number 1396874-59-1, is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a cyclopropyl group, a fluorine atom, and a thiophene moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 355.5 g/mol. The structure includes:

- Cyclopropyl group : A three-membered carbon ring that may enhance the compound's binding affinity.

- Fluorine atom : Often incorporated to improve metabolic stability and bioactivity.

- Thiophene moiety : A five-membered ring containing sulfur, which can influence the compound's electronic properties and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of sulfonamides have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer models such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells .

- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial activities. Compounds within this class often demonstrate effectiveness against Gram-positive and Gram-negative bacteria by inhibiting folate synthesis pathways crucial for bacterial growth .

- Selective Receptor Agonism : Some studies indicate that structurally related compounds can act as selective agonists for serotonin receptors (e.g., 5-HT2C), suggesting potential applications in treating mood disorders or psychosis .

Efficacy Data

The efficacy of this compound has not been extensively documented in the literature; however, related compounds have demonstrated significant biological activity:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis Induction |

| Compound B | U-937 | 0.12 | Cell Cycle Arrest |

| Compound C | S. aureus | 0.008 | Topoisomerase Inhibition |

Case Studies

- Anticancer Activity : A study evaluating the cytotoxicity of various sulfonamide derivatives revealed that compounds with similar substituents to this compound exhibited IC50 values ranging from 0.12 µM to 15 µM against different cancer cell lines, indicating robust anticancer potential .

- Antimicrobial Testing : Research on thiazole derivatives demonstrated that sulfonamide compounds can effectively inhibit bacterial growth, particularly against resistant strains like S. aureus and E. coli, highlighting their potential as novel antibiotics .

- Serotonin Receptor Studies : Investigations into N-substituted phenylcyclopropylmethylamines suggested that modifications similar to those in this compound could enhance selectivity for serotonin receptors, leading to significant behavioral effects in animal models .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide with high purity?

Answer:

A multi-step approach is typically employed:

Sulfonamide Core Synthesis : React 5-fluoro-2-methoxybenzenesulfonyl chloride with cyclopropylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the N-cyclopropyl sulfonamide intermediate.

Thiophen-2-ylethylamine Coupling : Introduce the thiophen-2-yl ethyl group via nucleophilic substitution or reductive amination. For example, react the intermediate with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent (e.g., HATU or DCC) in anhydrous DMF at room temperature.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity.

Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid hydrolysis of the sulfonamide group .

Advanced: How can conflicting crystallographic data on sulfonamide derivatives be resolved during structural analysis?

Answer:

Discrepancies in bond angles or torsional conformations (common in flexible sulfonamide groups) can be addressed by:

- High-Resolution X-ray Diffraction : Use SHELXL (v.2018/3) for refinement, applying restraints for disordered atoms (e.g., cyclopropyl or thiophene moieties). Validate hydrogen bonding networks using Olex2’s interaction maps.

- Complementary DFT Calculations : Apply Becke’s three-parameter hybrid functional (B3LYP) to optimize geometry and compare theoretical vs. experimental bond lengths. This resolves ambiguities in electron density maps, particularly for fluorine and sulfur atoms .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

A combination of:

- NMR :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, cyclopropyl protons as a multiplet at δ 0.5–1.2 ppm).

- ¹⁹F NMR : Detect the fluorine substituent (δ -110 to -120 ppm, depending on electronic environment).

- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ expected for C₁₇H₂₀FNO₃S₂).

- FTIR : Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ and thiophene C-S vibrations at 600–800 cm⁻¹ .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

Answer:

- Methodology :

- Optimize geometry using B3LYP/6-311+G(d,p) basis set in Gaussian 12.

- Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. The fluorine and methoxy groups typically lower LUMO energy, enhancing reactivity with nucleophilic targets.

- Map electrostatic potential (ESP) surfaces to identify regions of electron density critical for receptor binding (e.g., sulfonamide’s negative potential for hydrogen bonding).

- Validation : Compare calculated dipole moments and Mulliken charges with experimental crystallographic data to refine models .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

- Storage : Keep in amber vials under inert gas (argon) at -20°C to avoid oxidation of the thiophene ring.

- Handling : Use gloveboxes for hygroscopic intermediates (e.g., sulfonyl chlorides). Pre-purify solvents (e.g., distill THF over sodium/benzophenone) to eliminate peroxides that could degrade the cyclopropyl group .

Advanced: How can researchers design enzyme inhibition assays for this sulfonamide derivative, given its structural complexity?

Answer:

- Target Selection : Prioritize carbonic anhydrase or metalloproteinases, as sulfonamides are known inhibitors. Use homology modeling (Swiss-Model) to predict binding pockets.

- Assay Design :

- Fluorescence Quenching : Monitor tryptophan residues in the enzyme upon compound binding (excitation 280 nm, emission 340 nm).

- IC₅₀ Determination : Perform dose-response curves with recombinant enzyme (0.1–100 μM compound range). Include controls with acetazolamide as a reference inhibitor.

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants, accounting for nonspecific binding via negative controls (e.g., mutated enzymes) .

Basic: What solvents and reaction conditions minimize side reactions during the synthesis of the thiophene-ethyl moiety?

Answer:

- Solvents : Use anhydrous DMF or acetonitrile to stabilize intermediates. Avoid protic solvents (e.g., methanol) to prevent sulfonamide hydrolysis.

- Temperature : Maintain 25–30°C during coupling steps; higher temperatures may induce cyclopropane ring opening.

- Catalysts : Add catalytic DMAP (0.1 eq) to accelerate amide bond formation without racemization .

Advanced: How do substituent effects (fluoro, methoxy, cyclopropyl) influence the compound’s pharmacokinetic properties?

Answer:

- LogP Prediction : Use MarvinSketch (ChemAxon) to estimate logP ~2.8, indicating moderate lipophilicity. The cyclopropyl group reduces solubility but enhances metabolic stability.

- CYP450 Interactions : Perform in vitro microsomal assays (human liver microsomes + NADPH) to assess oxidation. Fluorine at position 5 slows CYP3A4-mediated metabolism, extending half-life.

- Permeability : Use Caco-2 cell monolayers to measure Papp (apparent permeability). Methoxy groups enhance passive diffusion but may reduce active transport .

Basic: What crystallization strategies yield high-quality single crystals for X-ray analysis?

Answer:

- Solvent Pair Screening : Test slow evaporation from ethanol/water (7:3) or DCM/hexane (1:2) at 4°C.

- Seeding : Introduce microcrystals from prior batches to induce controlled nucleation.

- Data Collection : Collect datasets at 100 K using Cu-Kα radiation (λ = 1.54178 Å) to minimize thermal motion artifacts. Refine with SHELXL-2018, achieving R1 < 0.05 .

Advanced: How can researchers reconcile discrepancies between computational and experimental vibrational spectra?

Answer:

- Anharmonic Corrections : Apply VPT2 (vibrational perturbation theory) in Gaussian 16 to account for overestimation of stretching frequencies in DFT.

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) during frequency calculations.

- Peak Assignment : Use VEDA4 software to decompose normal modes and assign experimental FTIR peaks (e.g., distinguish S=O vs. C-F stretches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.